molecular formula C20H15FN2O5S B11417517 N-(1,2-benzoxazol-3-yl)-5-{[(2-fluorobenzyl)sulfonyl]methyl}furan-2-carboxamide

N-(1,2-benzoxazol-3-yl)-5-{[(2-fluorobenzyl)sulfonyl]methyl}furan-2-carboxamide

Cat. No.: B11417517
M. Wt: 414.4 g/mol
InChI Key: ZENAUWRPGKPLLG-UHFFFAOYSA-N
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Description

N-(1,2-BENZOXAZOL-3-YL)-5-{[(2-FLUOROPHENYL)METHANESULFONYL]METHYL}FURAN-2-CARBOXAMIDE is a complex organic compound that features a benzoxazole ring, a furan ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-BENZOXAZOL-3-YL)-5-{[(2-FLUOROPHENYL)METHANESULFONYL]METHYL}FURAN-2-CARBOXAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-BENZOXAZOL-3-YL)-5-{[(2-FLUOROPHENYL)METHANESULFONYL]METHYL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(1,2-BENZOXAZOL-3-YL)-5-{[(2-FLUOROPHENYL)METHANESULFONYL]METHYL}FURAN-2-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Materials Science: It can be used in the development of new materials with unique properties, such as fluorescence or conductivity.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(1,2-BENZOXAZOL-3-YL)-5-{[(2-FLUOROPHENYL)METHANESULFONYL]METHYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzoxazole and furan rings can interact with enzymes or receptors, leading to various biological effects. The fluorophenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,2-BENZOXAZOL-3-YL)-5-{[(2-FLUOROPHENYL)METHANESULFONYL]METHYL}FURAN-2-CARBOXAMIDE is unique due to its combination of benzoxazole, furan, and fluorophenyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H15FN2O5S

Molecular Weight

414.4 g/mol

IUPAC Name

N-(1,2-benzoxazol-3-yl)-5-[(2-fluorophenyl)methylsulfonylmethyl]furan-2-carboxamide

InChI

InChI=1S/C20H15FN2O5S/c21-16-7-3-1-5-13(16)11-29(25,26)12-14-9-10-18(27-14)20(24)22-19-15-6-2-4-8-17(15)28-23-19/h1-10H,11-12H2,(H,22,23,24)

InChI Key

ZENAUWRPGKPLLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)CC2=CC=C(O2)C(=O)NC3=NOC4=CC=CC=C43)F

Origin of Product

United States

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